molecular formula C9H9Cl2NO3S B1386221 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 90650-30-9

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B1386221
CAS No.: 90650-30-9
M. Wt: 282.14 g/mol
InChI Key: CXWJULIUIKXPBV-UHFFFAOYSA-N
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Description

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride (CAS: 1339505-47-3) is a sulfonyl chloride derivative featuring a dimethylcarbamoyl (-CON(CH₃)₂) substituent at the 5-position and a chlorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where sulfonyl chlorides are critical for introducing sulfonamide or sulfonate functionalities . The dimethylcarbamoyl group enhances polarity and may influence reactivity patterns due to its electron-withdrawing nature, while the sulfonyl chloride group enables nucleophilic substitution reactions. Limited commercial availability suggests its primary use in specialized laboratory settings .

Properties

IUPAC Name

2-chloro-5-(dimethylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWJULIUIKXPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the interaction of its reactive sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonyl Chloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride 1339505-47-3 C₉H₉Cl₂NO₃S ~294.6 (estimated) Sulfonyl chloride, Carbamoyl Dimethylcarbamoyl (-CON(CH₃)₂)
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride 954262-82-9 C₁₀H₁₃Cl₂NO₄S₂ 346.3 Sulfonyl chloride, Sulfamoyl Diethylsulfamoyl (-SO₂N(C₂H₅)₂)
2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride 98491-06-6 C₈H₁₀Cl₂NO₄S₂ 318.18 Sulfonyl chloride, Sulfamoyl Dimethylsulfamoyl (-SO₂N(CH₃)₂)
5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride 1462994-43-9 C₉H₁₀ClNO₃S 247.7 Sulfonyl chloride, Carbamoyl Carbamoyl (-CONH₂), 2,3-dimethyl
2-Chloro-5-nitrobenzenesulfonyl chloride 4533-95-3 C₆H₃ClNO₄S 236.67 Sulfonyl chloride, Nitro Nitro (-NO₂)

Key Observations:

Substituent Effects: Carbamoyl vs. Nitro Group: The nitro-substituted derivative (CAS 4533-95-3) exhibits higher reactivity in nucleophilic substitutions due to the strong electron-withdrawing nature of -NO₂ .

Molecular Weight and Polarity: Diethylsulfamoyl derivatives (e.g., CAS 954262-82-9) have higher molecular weights (346.3 g/mol) due to bulkier alkyl chains, which may reduce solubility in polar solvents compared to dimethylcarbamoyl analogs .

Table 2: Reactivity and Industrial Use

Compound Reactivity Profile Applications Hazards/Precautions
This compound Moderate electrophilicity; reacts with amines, alcohols Pharmaceutical intermediates, agrochemicals Likely irritant; handle with PPE
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride High reactivity due to sulfamoyl group Lab-scale synthesis of sulfonamides Limited hazard data; assume acute toxicity
2-Chloro-5-nitrobenzenesulfonyl chloride Extremely reactive; prone to hydrolysis Dyes, explosives intermediates Corrosive; explosive byproducts risk

Key Findings:

  • Pharmaceutical Relevance : The dimethylcarbamoyl derivative is prioritized in drug discovery due to the carbamate group’s prevalence in bioactive molecules .
  • Safety Considerations : Dimethylcarbamoyl chloride (CAS 79-44-7), a related compound, is linked to nasal tumors in rodents, warranting caution during handling .

Physical Properties and Stability

Limited data exist for the target compound, but trends can be inferred:

  • Solubility: Polar substituents (e.g., carbamoyl, sulfamoyl) enhance water solubility compared to non-polar analogs like 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS 593960-71-5), which contains a hydrophobic ketone group .
  • Storage : Most sulfonyl chlorides require anhydrous conditions to prevent hydrolysis. For example, 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS 98491-06-6) is listed as discontinued, suggesting stability challenges .

Biological Activity

2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride, often referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound features a chlorobenzene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride moiety. This configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes. The sulfonyl chloride group can react with amines and thiols, potentially leading to enzyme inhibition.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell integrity.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity.

Table 1: Antimicrobial Activity Overview

PathogenActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound using the disc diffusion method. The results indicated significant zones of inhibition against tested bacterial strains, comparable to standard antibiotics.

Neurotoxicity Assessment

Another investigation assessed the neurotoxic potential of related compounds. It was found that some derivatives exhibited neurotoxic effects by inhibiting acetylcholinesterase activity in brain tissues, raising concerns about their therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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